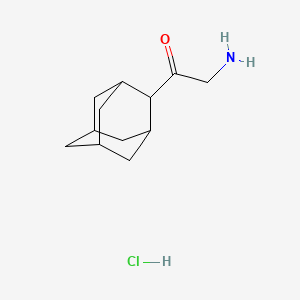

1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride is a derivative of 2-aminoadamantane . It has been studied for its marked antiarrhythmic (antifibrillatory) activity in models of calcium chloride and aconitin arrhythmia . The highest level of antiarrhythmic activity and the lowest toxicity were obtained with a similar compound, N-[2-(adamant-2-yl)aminocarbonylmethyl]-N′-[3-diethylamino]propyl]-4-nitrobenzamide .

Synthesis Analysis

The synthesis of 1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride involves the Chan–Lam reaction conditions, which were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . The reactivity of the amines was found to strongly depend on their structure .Molecular Structure Analysis

The molecular weight of a similar compound, 2-(adamantan-2-yl)ethan-1-amine hydrochloride, is 215.77 . The InChI code is 1S/C12H21N.ClH/c13-2-1-12-10-4-8-3-9 (6-10)7-11 (12)5-8;/h8-12H,1-7,13H2;1H .Chemical Reactions Analysis

The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . The reaction involves a copper (II)-catalyzed reaction of amines with arylboronic acids .Physical And Chemical Properties Analysis

2-(adamantan-2-yl)ethan-1-amine hydrochloride, a similar compound, is a powder at room temperature . It has a molecular weight of 215.77 .Applications De Recherche Scientifique

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride has been utilized in the study of adamantane-1,3,4-thiadiazole hybrid derivatives. Through crystallographic analysis and the QTAIM approach, researchers have characterized intra- and intermolecular interactions in these compounds. This research contributes to understanding the orientation of amino groups and the role of non-covalent interactions in molecular stability (El-Emam et al., 2020).

Thermal Analysis in Pharmaceutical Research

The compound has been investigated for its thermal behavior and interactions with pharmaceutical excipients. This research is crucial in evaluating the stability and compatibility of drug formulations. It highlights the importance of understanding the thermal properties of drug precursors and their interactions with other compounds in drug development (Vlase et al., 2017).

Crystal Structure Analysis

Research into the crystal structure of human heme oxygenase-1 in complex with derivatives of adamantan-2-yl has provided insights into the binding modes of heme oxygenase-1 inhibitors. This is significant for the development of specific inhibitors with potential therapeutic applications (Rahman et al., 2008).

Synthesis of Pharmaceutical Compounds

The compound has been used in the synthesis of various pharmaceutical compounds, such as ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)acetates. These compounds have shown potential in various pharmacological applications, illustrating the versatility of adamantan-2-yl derivatives in drug synthesis (Burmistrov et al., 2017).

Chemotherapeutic Applications

The study of adamantan-1-yl derivatives has extended into the field of chemotherapy. Investigations have been conducted into their antimicrobial activity and their efficacy against various bacterial strains and cancer cell lines, demonstrating the potential of adamantan-2-yl derivatives in chemotherapeutic applications (Al-Omary et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The study of 1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride and similar compounds continues to be of significant scientific and practical interest . Future research may focus on further understanding the relationship between the chemical structures of these substances and their pharmacological activities .

Propriétés

IUPAC Name |

1-(2-adamantyl)-2-aminoethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c13-6-11(14)12-9-2-7-1-8(4-9)5-10(12)3-7;/h7-10,12H,1-6,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHHJWFYSJEBBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3C(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2451272.png)

![(2E)-2-[(2,5-difluorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)-3-[(2-methoxybenzyl)amino]acrylamide](/img/structure/B2451279.png)

![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2451281.png)

![2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2451288.png)